Scarcity of Data on Pnu 103017 Necessitates Broader Analysis of PNU-Designated Compounds
Scarcity of Data on Pnu 103017 Necessitates Broader Analysis of PNU-Designated Compounds
An in-depth investigation into the publicly available scientific literature reveals a significant lack of detailed information regarding the specific mechanism of action for the compound designated "Pnu 103017." While some resources identify Pnu 103017 as an HIV aspartyl protease inhibitor and allude to its analysis in plasma, a comprehensive technical guide on its core molecular interactions and cellular effects cannot be constructed from the sparse data.[1][2][3][4]
Given that the "PNU" designation is utilized for a range of well-characterized pharmacological agents, it is plausible that the query for "Pnu 103017" may stem from a typographical error or refer to a compound not widely disclosed in public research. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead deliver a comprehensive technical overview of three prominent and well-documented PNU compounds, each with a distinct and impactful mechanism of action.
This document is structured into three autonomous sections, each providing a detailed exploration of a specific PNU compound, complete with mechanistic diagrams, experimental protocols, and quantitative data to support the scientific narrative.
Part 1: PNU-120596: A Type II Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors
Introduction and Therapeutic Rationale
PNU-120596 is a potent Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[5] It does not activate the receptor directly but profoundly amplifies the receptor's response to endogenous agonists such as acetylcholine.[6][7] This modulation is distinguished by a significant prolongation of the ion channel's open state and a marked reduction in receptor desensitization.[6][8] The α7 nAChR is integral to cognitive functions, and its potentiation by molecules like PNU-120596 is a key area of research for therapeutic intervention in neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[8]
Elucidation of the Core Mechanism: The "Trapped Agonist Cycle"
The central mechanism of PNU-120596 is predicated on its state-dependent affinity for the α7 nAChR. The compound exhibits a substantially higher affinity for the desensitized state of the receptor over its resting state.[5] This preferential binding drives a "trapped agonist cycle," which serves to prolong and enhance the physiological effect of the natural agonist.[5]
The cycle is understood to proceed as follows:
-
Agonist Binding and Receptor Desensitization: In the absence of an agonist, PNU-120596 has a low affinity for the resting α7 nAChR. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, leading to channel opening followed by rapid desensitization.[5]
-
High-Affinity Modulator Binding: The desensitized conformation of the receptor presents a high-affinity binding site for PNU-120596. The modulator then rapidly associates with this agonist-bound, desensitized receptor.[5]
-
Agonist Trapping and Sustained Activation: The binding of PNU-120596 effectively "traps" the agonist within its binding pocket, drastically reducing its dissociation rate.[5] This stabilized ternary complex is more prone to re-enter an open state, resulting in a sustained and potentiated ionic current.[6]
-
Cycle Resolution: Upon the eventual dissociation of the agonist, the receptor's conformation changes, lowering the affinity for PNU-120596, which then dissociates, allowing the receptor to return to its resting state.[5]
This elegant mechanism transforms a brief agonist signal into a prolonged and amplified receptor response.
Visualizing the PNU-120596 Mechanism of Action
Caption: The "Trapped Agonist Cycle" of PNU-120596 at the α7 nAChR.
Experimental Workflow: Characterizing PNU-120596 with Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp electrophysiology to quantitatively assess the modulatory effects of PNU-120596 on α7 nAChR currents in a heterologous expression system (e.g., GH4C1 cells).
I. Cellular Preparation:
-
Culture GH4C1 cells stably expressing the rat α7 nAChR on sterile glass coverslips.
-
Before experimentation, transfer a coverslip to a recording chamber mounted on an inverted microscope stage.
-
Maintain the cells under continuous perfusion with an external physiological salt solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
II. Establishing Whole-Cell Configuration:
-
Fabricate recording pipettes from borosilicate glass capillaries, with a final resistance of 2-5 MΩ.
-
Fill the pipettes with an internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1.1 EGTA, with pH adjusted to 7.2.
-
Under visual guidance, approach a target cell with the pipette and apply negative pressure to form a high-resistance (gigaohm) seal.
-
Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell recording configuration.
III. Electrophysiological Recording:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Employ a rapid solution exchange system to apply a short pulse (e.g., 1 second) of an agonist, such as 1 mM choline.
-
Record the resulting inward current using a patch-clamp amplifier and digitizer.
-
To assess the effect of PNU-120596, pre-incubate the cell with the modulator (e.g., 10 μM) for a defined period (e.g., 20 seconds) before co-application with the agonist.
-
Ensure complete washout of all compounds between applications by perfusing with the external solution.
IV. Quantitative Analysis:
-
Measure the peak amplitude and decay time constant of the agonist-evoked currents in both the absence and presence of PNU-120596.
-
Calculate the fold-potentiation of the peak current and the extent of decay prolongation to quantify the modulatory effect.
Summary of Quantitative Data
| Parameter | Agonist Alone | Agonist + PNU-120596 | Reference |
| Agonist Potency (EC50) | Lower | Higher | [6] |
| Maximal Response (Imax) | Baseline | Significantly Increased | [6] |
| Rate of Desensitization | Fast | Markedly Reduced | [8] |
| Mean Channel Open Time | ~100 µs | >1 s | [7] |
Part 2: PNU-159682: A Hyper-Potent Anthracycline Metabolite for Targeted Cancer Therapy
Introduction and Clinical Significance
PNU-159682 is the primary and highly active metabolite of the investigational anticancer agent nemorubicin.[] As an anthracycline derivative, it exhibits extraordinary potency, with cytotoxic activity reported to be several hundred to thousands of times greater than its parent drug and the widely used chemotherapeutic, doxorubicin.[][10] This exceptional potency has positioned PNU-159682 as a payload of significant interest for the development of next-generation antibody-drug conjugates (ADCs), aiming to deliver its powerful cytotoxic effects directly to tumor cells.[][11]
Core Mechanism of Action: A Multi-pronged Assault on Genomic Integrity
The potent anticancer activity of PNU-159682 stems from its ability to induce catastrophic DNA damage through multiple coordinated mechanisms.
-
DNA Intercalation: PNU-159682 inserts itself between the base pairs of the DNA double helix.[] This intercalation distorts the helical structure, creating a physical impediment to the molecular machinery responsible for DNA replication and transcription.
-
Inhibition of Topoisomerase II: A cardinal feature of anthracyclines, PNU-159682 is a powerful inhibitor of topoisomerase II.[10] This essential enzyme resolves DNA topological stress during replication by creating and re-ligating transient double-strand breaks. PNU-159682 stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation step and leading to an accumulation of permanent, lethal double-strand breaks.[]
-
Formation of Covalent DNA Adducts: PNU-159682 is capable of forming stable covalent adducts with DNA, creating persistent lesions that are difficult for cellular repair mechanisms to resolve.[11][12]
-
Induction of S-Phase Arrest and Apoptosis: The overwhelming DNA damage triggers a robust cellular stress response, activating cell cycle checkpoints that halt progression, primarily in the S-phase.[12][13] If the genomic damage is deemed irreparable, the cell is directed to execute apoptosis, or programmed cell death.
Visualizing the PNU-159682 Cytotoxic Cascade
Caption: PNU-159682's mechanism of inducing DNA damage and apoptosis.
Experimental Workflow: Quantifying DNA Damage with the Comet Assay
The single-cell gel electrophoresis, or "comet assay," is a highly sensitive method for detecting DNA strand breaks in individual cells, making it ideal for assessing the genotoxic effects of PNU-159682.
I. Cellular Treatment:
-
Culture a relevant human cancer cell line (e.g., HT-29 colon adenocarcinoma) under standard conditions.
-
Expose the cells to a dose range of PNU-159682 (e.g., 0.1-10 nM) for a fixed duration (e.g., 4 hours). A vehicle-treated group must be included as a negative control.
II. Single-Cell Lysis and Embedding:
-
Harvest the treated cells and resuspend them at a controlled density in low-melting-point agarose maintained at 37°C.
-
Dispense the cell-agarose mixture onto specially coated microscope slides and allow it to solidify.
-
Submerge the slides in a cold, high-salt lysis buffer overnight at 4°C. This step removes cellular membranes and proteins, leaving the DNA condensed in a "nucleoid."
III. Alkaline Unwinding and Electrophoresis:
-
Incubate the slides in a high-pH alkaline electrophoresis buffer to denature and unwind the DNA.
-
Apply a low-voltage electric field (e.g., 25 V, 300 mA) for a defined period (e.g., 30 minutes). Relaxed and fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail."
IV. Visualization and Quantitative Analysis:
-
Neutralize the slides and stain the DNA with a suitable fluorescent dye (e.g., SYBR Green).
-
Capture images of the resulting "comets" using a fluorescence microscope.
-
Utilize specialized image analysis software to quantify DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.
Summary of In Vitro Potency
| Cell Line | IC70 (nM) | Fold Potency vs. Doxorubicin | Reference |
| HT-29 (Colon) | 0.577 | ~2,100-fold | [10] |
| A2780 (Ovarian) | 0.39 | ~6,420-fold | [10] |
| DU145 (Prostate) | 0.128 | ~7,900-fold | [10] |
| Jurkat (Leukemia) | 0.086 | ~2,360-fold | [10] |
Part 3: PNU-74654: A Targeted Inhibitor of the Wnt/β-catenin Signaling Pathway
Introduction and Oncological Relevance
PNU-74654 is a small molecule designed to inhibit the canonical Wnt/β-catenin signaling pathway.[14][15] This pathway is fundamental to both embryonic development and the maintenance of adult tissue homeostasis. Its dysregulation and aberrant activation are well-established drivers in a multitude of human cancers. PNU-74654 exemplifies a targeted therapeutic approach aimed at disrupting this critical oncogenic signaling axis.
Core Mechanism of Action: Disrupting a Key Transcriptional Complex
The primary mechanism of PNU-74654 is the direct physical obstruction of the protein-protein interaction between β-catenin and the T-cell factor 4 (TCF4) transcription factor.[15][16]
-
Wnt-Mediated β-catenin Stabilization: In cancer cells with active Wnt signaling, the "destruction complex" responsible for degrading β-catenin is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.
-
Direct Binding of PNU-74654 to β-catenin: PNU-74654 binds directly to the β-catenin protein with a reported dissociation constant (KD) in the nanomolar range (450 nM).[17]
-
Inhibition of β-catenin/TCF4 Complex Formation: By occupying a critical binding interface on β-catenin, PNU-74654 prevents its association with its transcriptional co-activator, TCF4.[15][16] This interaction is the final and essential step for activating Wnt target gene expression.
-
Suppression of Oncogenic Target Genes: The disruption of the β-catenin/TCF4 complex prevents the transcription of key oncogenes such as c-myc and cyclin D1, which are critical for driving cell proliferation.[15]
-
Resultant Anticancer Effects: The net result of this pathway inhibition is a reduction in cancer cell viability, the induction of apoptosis, and cell cycle arrest.[15][16]
Visualizing the PNU-74654 Pathway Inhibition
Caption: PNU-74654 inhibits Wnt signaling by blocking the β-catenin/TCF4 interaction.
Experimental Workflow: TCF/LEF Luciferase Reporter Assay
This reporter gene assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF complex and is used to determine the inhibitory potency of compounds like PNU-74654.
I. Cell Transfection and Plasmids:
-
Plate a suitable cell line, such as HEK293T, in a multi-well format.
-
Co-transfect the cells with two plasmids:
-
A TCF/LEF firefly luciferase reporter plasmid, which contains multiple TCF binding sites driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK), used for normalization of transfection efficiency.
-
II. Compound Treatment and Cell Lysis:
-
Following transfection, stimulate the Wnt pathway to induce a robust reporter signal. This can be achieved with Wnt3a-conditioned media or a GSK3β inhibitor like CHIR99021.
-
Simultaneously, treat the stimulated cells with a serial dilution of PNU-74654 (e.g., 1-100 μM) and a vehicle control.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells using a buffer compatible with a dual-luciferase assay system.
III. Luminescence Measurement:
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Use an automated injector to add the firefly luciferase substrate, followed by a measurement of the resulting luminescence.
-
Inject a second reagent that simultaneously quenches the firefly reaction and activates the Renilla luciferase, and measure this second signal.
IV. Data Analysis and Interpretation:
-
For each well, calculate the ratio of firefly to Renilla luminescence to obtain the normalized TCF/LEF reporter activity.
-
Plot the normalized activity as a function of PNU-74654 concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary of Quantitative Biological Data
| Parameter | Value | Cell Line Context | Reference |
| Binding Affinity (KD) to β-catenin | 450 nM | Biochemical Assay | [17] |
| IC50 (Cell Viability) | 129.8 µM | NCI-H295 (Adrenocortical) | [17] |
| Cell Cycle Effect | G1 Arrest | Pancreatic Cancer Cells | [16] |
| Apoptotic Effect | Induction | Testicular Cancer Cells | [15] |
References
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]
-
Mazzini, S., et al. (2012). The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)2, d(CGATCG)2 and d(CGCGCG)2 shows a strong but reversible binding to G:C base pairs. Bioorganic & Medicinal Chemistry, 20(24), 6979-6988. Available from: [Link]
-
Quintieri, L., et al. (2005). Metabolism of nemorubicin (MMDX) by human liver microsomes: formation of the highly cytotoxic metabolite PNU-159682. British Journal of Cancer, 92(2), 277-286. Available from: [Link]
-
Tsuchiya, K., et al. (2000). PNU-74654, a novel inhibitor of the Wnt/β-catenin pathway, suppresses the growth of human cancer cells. Cancer Science, 91(10), 1145-1150. Available from: [Link]
-
Young, J. W., et al. (2008). The α7 nicotinic receptor allosteric modulator PNU-120596 dramatically improves reference and working memory in the rodent water maze. Neuropsychopharmacology, 33(7), 1540-1553. Available from: [Link]
-
Chen, Y. L., et al. (2023). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. International Journal of Molecular Sciences, 24(17), 13217. Available from: [Link]
-
Gronlien, J. H., et al. (2007). PNU-120596, a novel positive allosteric modulator of α7 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1044-1052. Available from: [Link]
-
Lin, C. Y., et al. (2022). PNU-74654 Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer. International Journal of Molecular Sciences, 23(1), 493. Available from: [Link]
-
Young, G. T., et al. (2008). Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 105(38), 14686-14691. Available from: [Link]
-
Kaiser, M., et al. (2024). The ADC payload PNU-159682 is highly active in a wide range of cancer indications by inducing DNA damage and cell death via a distinct mode of action. Cancer Research, 84(6_Supplement), 3143. Available from: [Link]
-
Kim, J., et al. (2019). Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation. Bioconjugate Chemistry, 30(11), 2844-2852. Available from: [Link]
-
Gerlach, D., et al. (2020). Evaluation of PNU-159682 antibody drug conjugates (ADCs). Bioorganic & Medicinal Chemistry Letters, 30(24), 127608. Available from: [Link]
-
Gusev, A. G., & Uteshev, V. V. (2013). A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes. Neuropharmacology, 73, 266-277. Available from: [Link]
-
Williams, M. G., et al. (1996). Stereospecific determination of an HIV aspartyl protease inhibitor, PNU-103017, in rat, dog and human plasma using a Pirkle-concept high-performance liquid chromatographic column. Journal of Chromatography B: Biomedical Sciences and Applications, 681(1), 77-84. Available from: [Link]
-
Immunomart. (n.d.). PNU-103017. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. anjiechem.com [anjiechem.com]
- 3. PNU-103017 | HIV Protease Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. PNU-103017 - Immunomart [immunomart.com]
- 5. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. PNU-74654 Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
